Home > Products > Screening Compounds P42686 > 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine -

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog Number: EVT-4772846
CAS Number:
Molecular Formula: C14H13F2N5O
Molecular Weight: 305.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

Compound Description: Compound 13an is a potent multikinase inhibitor with activity against Src, KDR, and kinases within the MAPK pathway. This compound shows potent anti-triple negative breast cancer (TNBC) activity in vitro and in vivo, exhibiting good pharmacokinetic properties and low toxicity. []

1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29)

Compound Description: S29 acts as a cytoplasmic tyrosine kinase (c-SRC) inhibitor. Researchers investigated its potential as an anticancer agent, particularly for treating neuroblastoma. [, ]

6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound represents a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. Its synthesis involved nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. []

3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines

Compound Description: This refers to a series of compounds explored as RET protein kinase inhibitors. Their design involved incorporating an extended hydrophobic side arm at the C3 position. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor. It demonstrates efficacy against FLT3-ITD mutants and associated oncogenic mutations, making it a potential drug candidate for FLT3-ITD-positive acute myeloid leukemia (AML). []

5-Amino-6-(4-fluorophenylamino)-3-methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Compound Description: This compound features a fully delocalized system across its pyrazolo[3,4-d]pyrimidin-4-one moiety. The crystal structure reveals intermolecular hydrogen bonding interactions. []

3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e)

Compound Description: This compound demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line with a half maximal inhibitory concentration (IC50) of 11 µM. []

N4-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: This refers to a group of compounds where variations in the N4 substituent led to differences in their crystallization patterns. Hydrated and solvent-free forms were observed depending on the N4 group. []

N-(2-Chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a)

Compound Description: Among a series of synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, compound 13a exhibited the highest antitumor activity against the MCF7 human breast adenocarcinoma cell line, with an IC50 in the micromolar range. []

6-Amino-3-bromo-1-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one (1)

Compound Description: Nucleoside 1, synthesized as a 2'-deoxyguanosine derivative, exhibits a rigid N-conformation in both solution and solid states, confirmed by NMR and X-ray analysis. []

3-[5-[(N-Biotinyl-6-amiocaproyl)amino]pentyl]-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5′-triphosphate (9, bio-13-dAPPTP)

Compound Description: bio-13-dAPPTP is a novel dATP analogue designed for labeling DNA probes. It can be efficiently incorporated into DNA probes through nick translation and demonstrates effective hybridization to complementary DNA targets. []

Compound Description: These are specific inhibitors of an engineered ATP analog-specific (AS) PKCδ, which utilizes N6-(benzyl)-ATP as a phosphate donor. They were found to bind to the AS PKCδ and prevent ATP binding. []

3-(4-Chlorophenyl)1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-D] pyrimidin-4-amine (PP2)

Compound Description: PP2 is a Src tyrosine kinase inhibitor. Studies have shown that it can attenuate renal fibrosis by disrupting the Na/K-ATPase/Src/ROS oxidant amplification loop. []

1-(5-Amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MDVN1003)

Compound Description: MDVN1003 is a dual inhibitor of Bruton's tyrosine kinase and phosphatidylinositol-3-kinase δ, showing potential as a therapeutic agent for B cell malignancies. It effectively reduces tumor growth in a B cell lymphoma xenograft model. []

Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. Researchers have identified two crystalline forms of this compound and formulated them for inhalation. These formulations show promise for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. []

Overview

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a unique structure characterized by a difluorophenyl group and a methoxyethyl substituent attached to the pyrazolo[3,4-d]pyrimidine core. Such compounds have garnered interest due to their potential biological activities, particularly in the field of medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, often starting from commercially available precursors. It has been studied for its pharmacological properties and potential applications in treating various diseases, particularly those involving kinase pathways.

Classification

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a small molecule inhibitor with potential applications in cancer therapy and other therapeutic areas targeting specific enzyme pathways.

Synthesis Analysis

Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several key steps:

  1. Formation of the Pyrazolopyrimidine Core: This initial step involves cyclization reactions of appropriate precursors under controlled conditions to construct the pyrazolopyrimidine framework.
  2. Introduction of the Difluorophenyl Group: This step generally involves electrophilic aromatic substitution or nucleophilic substitution reactions where the difluorophenyl moiety is introduced into the core structure.
  3. Attachment of the Methoxyethyl Group: The final step includes alkylation reactions where the methoxyethyl group is attached to the nitrogen atom of the pyrazolopyrimidine ring.

Technical Details

The use of specific reagents and catalysts can significantly influence yield and purity during synthesis. Reaction conditions such as temperature, solvent choice, and reaction time must be optimized for effective synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:

  • Molecular Formula: C13_{13}H14_{14}F2_{2}N4_{4}O
  • Molecular Weight: Approximately 284.28 g/mol

The compound's structural features include:

  • A pyrazolo[3,4-d]pyrimidine ring system.
  • A difluorophenyl substituent at position 1.
  • A methoxyethyl group at position 4.

Data

The structural integrity and purity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions:

  • Oxidation: The compound may be oxidized under specific conditions to yield corresponding oxidized derivatives.
  • Reduction: Reduction reactions can lead to derivatives with altered functional groups.
  • Substitution Reactions: The difluorophenyl group can participate in nucleophilic substitution reactions with various nucleophiles.

Technical Details

Each reaction type requires careful consideration of reaction conditions such as temperature and solvent choice to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves:

  • Target Binding: The compound interacts with specific receptors or enzymes, modulating their activity.
  • Pathway Inhibition: It may inhibit critical signaling pathways involved in cellular proliferation and survival.
  • Induction of Apoptosis: The compound can trigger programmed cell death in targeted cells, contributing to its therapeutic effects.

Data

In vitro studies have shown that this compound exhibits potent inhibitory effects on various kinases involved in cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.
  • Solubility: Solubility profiles vary based on solvents; common solvents include dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: The compound is generally stable under ambient conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reactivity is influenced by the presence of functional groups which may participate in further chemical transformations.
Applications

Scientific Uses

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in:

  • Cancer Therapy: Due to its ability to inhibit specific kinases involved in tumor growth and survival.
  • Drug Development: As a lead compound for designing new inhibitors targeting similar pathways in various diseases.

Research continues into optimizing its efficacy and exploring additional therapeutic applications across different disease models.

Properties

Product Name

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C14H13F2N5O

Molecular Weight

305.28 g/mol

InChI

InChI=1S/C14H13F2N5O/c1-22-5-4-17-13-10-7-20-21(14(10)19-8-18-13)9-2-3-11(15)12(16)6-9/h2-3,6-8H,4-5H2,1H3,(H,17,18,19)

InChI Key

BFGUNKTZOLHGHJ-UHFFFAOYSA-N

SMILES

COCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)F)F

Canonical SMILES

COCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.